molecular formula C12H15BN2O4 B14043235 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one

Cat. No.: B14043235
M. Wt: 262.07 g/mol
InChI Key: IPOUZJBTKYCASX-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic boronate ester featuring an oxazolo[4,5-b]pyridin-2(3H)-one core substituted with a pinacol-protected boronic acid group. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl derivatives in drug discovery and materials science . The oxazolo[4,5-b]pyridinone scaffold is notable for its fused bicyclic structure, which imparts rigidity and electronic properties conducive to binding biological targets .

Properties

Molecular Formula

C12H15BN2O4

Molecular Weight

262.07 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C12H15BN2O4/c1-11(2)12(3,4)19-13(18-11)7-5-8-9(14-6-7)15-10(16)17-8/h5-6H,1-4H3,(H,14,15,16)

InChI Key

IPOUZJBTKYCASX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC(=O)O3)N=C2

Origin of Product

United States

Preparation Methods

Preparation of the Halogenated Oxazolo[4,5-b]pyridin-2-one Precursor

The starting material is typically a halogenated pyridine derivative (e.g., 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one). This precursor is synthesized by cyclization of substituted pyridine amines or related intermediates under acidic or basic conditions.

  • For instance, 2,5-dibromopyridine can be lithiated at low temperature (-78 °C) followed by reaction with an appropriate electrophile to introduce substituents that enable subsequent cyclization to the oxazolo ring system.
  • Cyclization may be promoted by reagents such as methylsulfonic acid or under thermal conditions in solvents like isopropanol or dimethylformamide.

Palladium-Catalyzed Borylation to Introduce the Boronate Ester

The key step to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is a palladium-catalyzed Miyaura borylation of the halogenated oxazolo[4,5-b]pyridin-2-one.

  • Typical conditions include:

    • Reactants: Halogenated oxazolo[4,5-b]pyridin-2-one (e.g., bromo derivative), bis(pinacolato)diboron.
    • Base: Potassium acetate.
    • Solvent: Dimethyl sulfoxide (DMSO).
    • Catalyst: Palladium complex such as PdCl2(dppf)·CH2Cl2.
    • Atmosphere: Argon to exclude oxygen.
    • Temperature: Approximately 80 °C.
    • Reaction time: Around 2 hours.
  • Example reaction setup (adapted from EP 2 940 024 A1 patent):

Reagent Amount Role
Halogenated oxazolo[4,5-b]pyridin-2-one (I-1) 1 g (2.4 mmol) Substrate
Bis(pinacolato)diboron 670 mg (2.6 mmol) Boron source
Potassium acetate 706 mg (7.2 mmol) Base
PdCl2(dppf)·CH2Cl2 97 mg (0.12 mmol) Catalyst
DMSO 10 mL Solvent
  • The mixture is flushed with argon multiple times to ensure an inert atmosphere, heated to 80 °C, and stirred for 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC) using petroleum ether/ethyl acetate mixtures.

  • After completion, the product is isolated by standard workup and purification techniques such as column chromatography.

Alternative Synthetic Routes and Modifications

  • Some procedures incorporate the use of other solvents like 1,4-dioxane/water mixtures or polar aprotic solvents depending on substrate solubility and reaction optimization.

  • Variations in the palladium catalyst system, including the use of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane adduct, have been reported for similar borylation reactions on heteroaryl systems.

  • Protective groups such as tert-butyldimethylsilyl ethers may be used on hydroxyl functionalities in intermediates to improve reaction selectivity and yields.

Data Tables Summarizing Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Lithiation and electrophilic substitution 2,5-dibromopyridine, n-butyllithium, electrophile -78 2-5 - Low temperature to control regioselectivity
Cyclization Methylsulfonic acid, isopropanol Room temp 5 55 Acid-catalyzed ring closure
Borylation Bis(pinacolato)diboron, PdCl2(dppf)·CH2Cl2, KOAc, DMSO 80 2 Not specified Pd-catalyzed Miyaura borylation

Research Findings and Optimization Notes

  • The reaction conditions for borylation are optimized to minimize side reactions such as debromination or homocoupling.

  • Use of potassium acetate as a mild base is preferred over stronger bases to maintain the integrity of the sensitive oxazolo[4,5-b]pyridin-2-one core.

  • Inert atmosphere is critical to prevent oxidation of the palladium catalyst and boron reagents.

  • Reaction monitoring by TLC and LC-MS is essential to determine completion and purity.

  • Purification by silica gel chromatography using petroleum ether/ethyl acetate mixtures yields the pure boronate ester derivative.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydride donors such as sodium borohydride.

    Substitution: Palladium catalysts and bases like potassium carbonate in an inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .

Scientific Research Applications

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, participating in the formation of carbon-carbon bonds. The oxazolo[4,5-b]pyridin-2(3H)-one core may interact with various molecular targets, depending on the context of its use in biological or medicinal applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications
Compound Name Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Applications/Relevance References
Target Compound Oxazolo[4,5-b]pyridin-2(3H)-one Boronate ester at position 6 289.1 (calc.) Suzuki coupling intermediates
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one Benzo[d]thiazol-2(3H)-one Boronate ester replaces sulfur in thiazole 291.1 (calc.) Fluorescent probes, enzyme inhibitors
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Boronate ester fused to imidazole-pyridazine 271.1 (calc.) Kinase inhibitor scaffolds
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one Pyridin-2(1H)-one Boronate ester on pyridone ring 233.1 (calc.) Allosteric modulators (e.g., M1 receptor)

Key Observations :

  • Electronic Effects: The oxazolo[4,5-b]pyridinone core (target compound) contains an oxygen atom in the oxazole ring, enhancing electron-withdrawing properties compared to sulfur in benzo[d]thiazol-2(3H)-one derivatives. This influences reactivity in cross-coupling reactions .
  • Rigidity vs.
Substituent Variations
Compound Name Position 6 Substituent Position 2/3 Modifications Synthetic Route Stability Notes
Target Compound Boronate ester None (lactam at position 2) Suzuki coupling on brominated precursor Hydrolysis-sensitive; requires anhydrous conditions
6-Bromooxazolo[4,5-b]pyridin-2(3H)-one Bromine Lactam at position 2 Direct bromination of oxazolo-pyridinone Stable under ambient conditions
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one Chlorine Lactam at position 2 Chlorination using POCl₃ Melting point: 183–186°C; hygroscopic

Key Observations :

  • Reactivity : Halogenated derivatives (Br, Cl) serve as precursors for installing boronate esters via Miyaura borylation .
  • Stability : Boronate esters are prone to hydrolysis, whereas halogenated analogs (e.g., 6-bromo) are more stable, enabling long-term storage .

Key Observations :

  • Pharmacophore Influence: The oxazolo-pyridinone core in the target compound enhances π-π stacking with DNA-topoisomerase complexes, while pyridin-2-one derivatives favor hydrogen bonding with receptor pockets .
  • Boronate Utility : The boronate group enables late-stage diversification via Suzuki coupling, critical for optimizing pharmacokinetic properties .

Biological Activity

The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one is a notable derivative in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxaborolane moiety , which enhances its reactivity and stability. The presence of the oxazole and pyridine rings contributes to its biological activity by potentially interacting with various biological targets.

  • Inhibition of Inflammatory Pathways : Preliminary studies indicate that this compound may inhibit pro-inflammatory pathways. For instance, it has been shown to reduce NF-κB activity in response to inflammatory stimuli such as TNF-α and LPS (lipopolysaccharide), suggesting potential applications in treating inflammatory diseases .
  • Antioxidant Activity : The compound's structure may confer antioxidant properties, which can protect cells from oxidative stress and damage. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role.
  • Cellular Imaging : Its unique structure allows for applications in creating fluorescent probes for biological imaging. This capability aids researchers in visualizing cellular processes in real-time .

Applications in Research

The compound has been utilized in various research contexts:

  • Organic Synthesis : It serves as a versatile building block for synthesizing complex organic molecules, making it valuable for developing new pharmaceuticals and agrochemicals .
  • Material Science : The compound is employed in developing advanced materials with enhanced properties such as durability and resistance to environmental factors.

Study 1: Anti-inflammatory Effects

A study evaluated the effects of the compound on human monocytes stimulated with LPS. The results indicated that the compound significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and IFN-γ while enhancing IL-8 secretion. The data demonstrated an IC50 value of approximately 1 pM for these effects, indicating high potency .

Study 2: Fluorescent Probes

Research has shown that derivatives of this compound can be used to create fluorescent probes for cellular imaging. These probes allow real-time visualization of cellular processes, enhancing our understanding of cellular dynamics in various biological systems .

Comparative Analysis

Property/ActivityThis compoundOther Similar Compounds
NF-κB InhibitionSignificant reduction (IC50 ~ 1 pM)Varies; typically higher IC50 values
Antioxidant ActivityPotentially presentCommonly observed
Fluorescent Probe CapabilityYesLimited in some compounds

Q & A

Q. What are the common synthetic routes for this compound?

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronic ester group. A typical approach involves coupling the oxazolo[4,5-b]pyridin-2(3H)-one core with pinacolborane-derived intermediates. Key steps include:

  • Borylation : Introducing the pinacolborane group at the 6-position of the oxazolo-pyridine scaffold using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions .
  • Purification : Column chromatography or recrystallization to isolate the product (95–97% purity) .
  • Validation : Confirmation via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to ensure structural fidelity .

Q. How is the compound characterized spectroscopically?

  • NMR : 1H NMR^1 \text{H NMR} identifies aromatic protons (δ 7.2–8.5 ppm) and boronic ester substituents (δ 1.3 ppm for pinacol methyl groups). 13C NMR^{13} \text{C NMR} confirms carbonyl (C=O, δ 160–170 ppm) and boron-bound carbons .
  • HRMS : Molecular ion peaks (e.g., [M+H]+^+) match calculated masses (e.g., C15 _{15}H20 _{20}BN2 _2O3_3) with <2 ppm error .
  • IR : Stretching frequencies for B-O (1350–1400 cm1 ^{-1}) and C=O (1650–1700 cm1 ^{-1}) .

Q. What are its applications in organic synthesis?

The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling to form biaryl or heteroaryl bonds, critical for constructing pharmacophores or materials. It is also used to derivatize oxazolo-pyridine scaffolds for bioactivity studies .

Advanced Questions

Q. How to optimize Suzuki-Miyaura reactions with this compound?

  • Catalyst Selection : Use Pd(OAc)2 _2/SPhos for electron-deficient aryl halides to enhance coupling efficiency .
  • Solvent System : Dioxane/water (4:1) with K2 _2CO3 _3 as base at 80–100°C for 12–24 hours .
  • Monitoring : Track reaction progress via TLC or LC-MS. Purify products using preparative HPLC if byproducts arise .

Q. How to resolve contradictions in crystallographic data during structure refinement?

  • Software Tools : Use SHELXL for small-molecule refinement and OLEX2 for visualization. Discrepancies in thermal parameters or occupancy can be addressed by:
  • Testing alternative space groups.
  • Applying twin refinement for twinned crystals .
    • Validation : Cross-check with spectroscopic data (e.g., NMR) to confirm bond lengths/angles .

Q. What strategies design derivatives for biological activity studies?

  • Functionalization : Introduce substituents (e.g., alkyl chains, aryl groups) at the oxazolo-pyridine core via nucleophilic substitution or cross-coupling .
  • Bioisosteres : Replace the boronic ester with carboxylic acids or trifluoroborates to modulate pharmacokinetics .
  • In Silico Screening : Use molecular docking (e.g., AutoDock) to predict binding affinity to targets like kinases or GPCRs .

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